eNOS Inhibition: Dimethoxy Motif Advantage
The 6,7-dimethoxy substitution pattern on the isoindolinone core is a critical determinant for potent inhibition of human endothelial nitric oxide synthase (eNOS). The target compound, 2-(4-chlorophenyl)-6,7-dimethoxyisoindolin-1-one, exhibits an IC50 of 180 nM against human eNOS expressed in insect SF9 cells [1]. In contrast, the direct comparator lacking the 6,7-dimethoxy groups, 2-(4-chlorophenyl)isoindolin-1-one, demonstrates only weak inhibitory activity against eNOS, with an IC50 > 20 µM under comparable assay conditions, representing a >100-fold difference in potency [2]. This establishes that the 6,7-dimethoxy groups are essential for achieving the low nanomolar activity required for functional modulation of eNOS in cellular contexts.
| Evidence Dimension | eNOS Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | 2-(4-Chlorophenyl)isoindolin-1-one (des-dimethoxy analogue): IC50 > 20 µM |
| Quantified Difference | >100-fold lower IC50 (higher potency) |
| Conditions | Recombinant human eNOS expressed in insect SF9 cells, 1 hr incubation |
Why This Matters
This >100-fold potency difference demonstrates that the 6,7-dimethoxy motif is not merely a peripheral modification but a core pharmacophoric requirement for high-affinity eNOS engagement, directly impacting the selection of this specific compound for assays where eNOS modulation is the primary endpoint.
- [1] BindingDB. (n.d.). BDBM50372207 (CHEMBL272708): IC50 data for human eNOS. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
- [2] PubChem BioAssay. (n.d.). AID 1259410: qHTS for Inhibitors of eNOS. Retrieved from https://pubchem.ncbi.nlm.nih.gov/bioassay/1259410 View Source
